1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a useful research compound. Its molecular formula is C19H18N8OS2 and its molecular weight is 438.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions such as epilepsy.
Mode of Action
This could involve enhancing the inhibitory effects of GABA receptors, reducing the excitatory effects of glutamate receptors, or altering ion exchange processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of GABA and glutamate receptors can influence the balance of excitatory and inhibitory signals in the brain, potentially reducing the occurrence of seizures .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The compound has been evaluated for anticonvulsant activity and neurotoxicity. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c28-18(11-29-19-22-14-3-1-2-4-15(14)30-19)26-9-7-25(8-10-26)16-5-6-17(24-23-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHKQXSWGYULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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